1-(4-chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
Description
1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea-based derivative featuring a tetrazole heterocycle substituted with a 4-fluorophenyl group and a 4-chlorobenzyl moiety.
Structurally, the tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) is linked via a methylene bridge to the urea functional group. This design is reminiscent of bioactive compounds targeting enzymes or receptors where urea and tetrazole motifs act as pharmacophores. For instance, tetrazoles are known to mimic carboxylic acids in binding interactions, enhancing metabolic stability .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN6O/c17-12-3-1-11(2-4-12)9-19-16(25)20-10-15-21-22-23-24(15)14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJLALUOUKKEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of 1-(4-chlorobenzyl)urea: This can be achieved by reacting 4-chlorobenzylamine with an isocyanate derivative under controlled conditions.
Introduction of the tetrazole ring: The tetrazole ring can be introduced by reacting 4-fluorophenylacetonitrile with sodium azide in the presence of a suitable catalyst to form 1-(4-fluorophenyl)-1H-tetrazole.
Coupling reaction: The final step involves coupling the 1-(4-chlorobenzyl)urea with 1-(4-fluorophenyl)-1H-tetrazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Medicinal Chemistry
The compound is of significant interest in medicinal chemistry for its potential therapeutic applications:
- Anticancer Activity : Research indicates that compounds with tetrazole structures may exhibit anticancer properties. The incorporation of the fluorophenyl group enhances the compound's ability to interact with biological targets involved in cancer proliferation pathways.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .
- Enzyme Inhibition Studies : The unique structure allows for the exploration of enzyme inhibition mechanisms, particularly in relation to cancer and inflammatory diseases. The urea group can serve as a scaffold for modifications aimed at optimizing inhibitory activity against specific enzymes .
Pharmacology
The pharmacological implications of 1-(4-chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea are noteworthy:
- Receptor Binding Studies : The compound's ability to bind selectively to certain receptors can be studied to understand its pharmacodynamics better. This could lead to the development of targeted therapies with fewer side effects .
- Drug Design : Its structural features make it an attractive candidate for further modifications aimed at enhancing bioavailability and therapeutic index. Structure-activity relationship (SAR) studies can guide the design of analogs with improved efficacy .
Case Study 1: Anticancer Activity Evaluation
In a recent study, derivatives of tetrazole were synthesized, including this compound. These derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that modifications to the fluorophenyl group significantly influenced cytotoxicity, suggesting that strategic alterations could enhance anticancer properties .
Case Study 2: Antimicrobial Efficacy
Another research project focused on assessing the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited considerable antibacterial activity, highlighting the potential for developing new antimicrobial agents from this class of compounds .
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
This may enhance target affinity, as seen in hypoglycemic activity in . Triazole and pyrazole derivatives () offer metabolic advantages, such as resistance to hydrolysis, but may sacrifice binding specificity .
Substituent Effects: Chlorine vs. Trifluoromethyl Groups: Compounds with CF₃ () show enhanced electron-withdrawing effects and metabolic stability but may introduce steric hindrance .
Synthetic Yields :
- Ortho-substituted chlorophenyl derivatives (, Compound 3) achieve higher yields (90%) due to favorable crystallization, whereas para-substituted fluorophenyl analogues (, Compound 1) have lower yields (56–66%) .
Crystallographic and Spectroscopic Insights
- Planarity and Conformation : reveals that fluorophenyl-substituted compounds often adopt planar conformations, except when steric clashes occur (e.g., perpendicular fluorophenyl orientation). This could influence the target compound’s crystal packing and solubility .
- Spectroscopic Signatures : IR and NMR data from and confirm urea N-H stretches (~3300 cm⁻¹) and tetrazole C-N vibrations (~1600 cm⁻¹), which are consistent across analogues .
Biological Activity
1-(4-chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Synthesis
The compound is synthesized through a multi-step organic reaction involving the formation of the tetrazole ring and subsequent coupling with chlorobenzyl and fluorophenyl groups. The general synthetic pathway includes:
- Formation of the Tetrazole Ring :
- Cyclization of an appropriate precursor (e.g., azide) with a nitrile under acidic or basic conditions.
- Introduction of the Chlorobenzyl Group :
- Reaction with a chlorobenzyl isocyanate derivative.
- Attachment of the Fluorophenyl Group :
- Coupling with fluorophenyl derivatives using suitable reagents and catalysts.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values ranging from 1.48 to 6.38 µM across different studies .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Cycle Progression : Studies suggest that related compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Modulation of Apoptotic Pathways : The interaction with Bcl-2 and Bax proteins suggests a pro-apoptotic mechanism, crucial for cancer therapy .
Other Biological Activities
In addition to anticancer properties, this compound may exhibit other biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | Various analogs | 1.48 - 6.38 | |
| Antimicrobial | Related compounds | Moderate | |
| Antioxidant | Selected derivatives | Potent |
Notable Research Findings
- Cytotoxicity Studies : In vitro studies have shown that compounds with similar structures effectively inhibit cancer cell growth through apoptosis induction.
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like Cl and F has been correlated with increased cytotoxicity against cancer cells, highlighting the importance of molecular modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 1-(4-chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea?
- Methodology : The synthesis involves multi-step protocols. For example, the tetrazole ring formation may follow a cycloaddition reaction between sodium azide and nitriles under acidic conditions. Subsequent alkylation of the tetrazole nitrogen with 4-fluorophenylmethyl bromide can be performed, followed by urea coupling using 4-chlorobenzyl isocyanate. Key steps include:
- Catalytic conditions : Use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for efficient heterocyclic coupling .
- Purification : Recrystallization in aqueous acetic acid after TLC monitoring (ethyl acetate/hexane, 3:7) to isolate the pure product .
Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?
- Methodology :
- IR spectroscopy : Identify characteristic peaks for urea (N–H stretch: ~3300 cm⁻¹, C=O: ~1650 cm⁻¹) and tetrazole (C–N stretch: ~1450 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include the urea NH protons (δ 8.2–9.0 ppm), tetrazole methylene (–CH₂–, δ 4.5–5.0 ppm), and aromatic protons from the 4-chlorobenzyl (δ 7.3–7.5 ppm) and 4-fluorophenyl (δ 7.1–7.3 ppm) groups .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the urea-tetrazole scaffold .
Q. What preliminary biological activities have been reported for urea-tetrazole hybrids?
- Methodology :
- Hypoglycemic activity : Urea derivatives with tetrazole moieties are screened via in vitro α-glucosidase inhibition assays. For example, IC₅₀ values are determined using p-nitrophenyl-α-D-glucopyranoside as a substrate .
- Structure-activity relationship (SAR) : Substituents on the phenyl rings (e.g., 4-Cl vs. 4-F) are systematically varied to assess their impact on potency .
Advanced Research Questions
Q. How can regioselectivity challenges in tetrazole synthesis be addressed during scale-up?
- Methodology :
- Thermodynamic control : Prolonged heating (70–80°C) in PEG-400 favors the 1H-tetrazole regioisomer over the 2H-form due to stabilization of the transition state by polar solvents .
- Catalyst optimization : Bleaching Earth Clay (pH 12.5) enhances selectivity by promoting deprotonation of the tetrazole NH, directing alkylation to the desired nitrogen .
Q. What crystallographic strategies resolve ambiguities in the spatial arrangement of the urea-tetrazole scaffold?
- Methodology :
- Single-crystal X-ray diffraction : Use SHELX programs for structure refinement. Key parameters include:
- Data collection : High-resolution (<1.0 Å) data to resolve hydrogen bonding between urea NH and tetrazole N atoms .
- Twinned data handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in urea derivatives .
Q. How can conflicting solubility data (e.g., in DMSO vs. ethanol) be reconciled for pharmacological assays?
- Methodology :
- Solvent polarity analysis : Measure partition coefficients (logP) via shake-flask methods to correlate solubility with solvent polarity.
- Thermodynamic solubility : Use dynamic light scattering (DLS) to assess aggregation tendencies in aqueous buffers, which may explain discrepancies between DMSO stock solutions and biological media .
Q. What computational approaches predict the compound’s binding affinity for hypoglycemic targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with α-glucosidase (PDB: 2ZE0). Focus on hydrogen bonds between urea carbonyl and Arg439, and tetrazole N–H with Asp542 .
- MD simulations : GROMACS-based simulations (100 ns) assess stability of the ligand-protein complex in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
